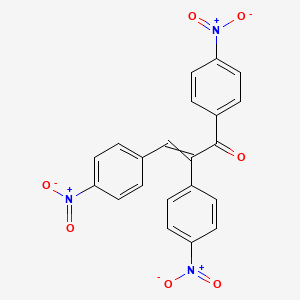

1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one

Description

Contextual Significance of Alpha,Beta-Unsaturated Ketones in Organic Chemistry

Alpha,beta-unsaturated ketones, often referred to as enones, are a fundamental class of organic compounds featuring a ketone conjugated with a carbon-carbon double bond. This arrangement results in a delocalized π-electron system across the O=C–C=C moiety, which dictates their characteristic reactivity. The carbonyl group strongly deactivates the double bond towards electrophilic attack while activating it for nucleophilic addition. pressbooks.pub This unique electronic nature allows for two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon and conjugate (1,4-addition or Michael addition) to the β-carbon. pressbooks.pub

The ability to undergo these selective additions makes α,β-unsaturated ketones exceptionally valuable intermediates in organic synthesis. They are cornerstone reactants in a variety of carbon-carbon bond-forming reactions, including the Michael addition and the Robinson annulation, which are essential for the construction of complex cyclic and polycyclic systems. pressbooks.pub The enone framework is a common feature in numerous biologically active molecules and natural products.

Overview of Substituted Chalcone (B49325) Derivatives: Structural Diversity and Research Landscape

Chalcones, with their 1,3-diaryl-2-propen-1-one backbone, are a prominent subclass of α,β-unsaturated ketones. mdpi.com The two aromatic rings (conventionally labeled A and B) can be functionalized with a wide array of substituents, leading to a vast library of derivatives with diverse electronic and steric properties. jchemrev.com This structural variability directly influences their chemical and biological activities. jchemrev.com

The primary method for synthesizing chalcones is the Claisen-Schmidt condensation, a base-catalyzed aldol (B89426) condensation between a substituted acetophenone (B1666503) (providing the A-ring and the carbonyl group) and a substituted benzaldehyde (B42025) (providing the B-ring). wikipedia.orgchemistry-online.com This reaction is generally high-yielding and allows for significant structural diversity by simply varying the starting materials. Research into substituted chalcones is extensive, with studies exploring their applications in medicinal chemistry, where they exhibit a broad spectrum of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer properties. jchemrev.comrjptonline.orgresearchgate.net

Rationale for Investigating Highly Substituted Chalcone Analogues

The investigation into highly substituted chalcone analogues, such as 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one, is driven by the quest for novel molecules with enhanced or specialized properties. The introduction of multiple substituents can profoundly alter the molecule's electronic distribution, conformation, and potential for intermolecular interactions.

Specifically, the incorporation of multiple electron-withdrawing groups, such as the nitro (-NO₂) group, is expected to significantly impact the reactivity of the α,β-unsaturated system. These groups would render the β-carbon even more electrophilic, potentially favoring conjugate addition reactions. Furthermore, the presence of three bulky nitrophenyl groups would impose significant steric constraints, influencing the molecule's preferred conformation and its ability to interact with biological targets or participate in crystal packing. The synthesis and study of such compounds push the boundaries of known structure-activity relationships and can lead to the discovery of new chemical entities with unique applications in materials science or as pharmacological probes. The synthesis of other tris-chalcone structures has been reported, demonstrating the feasibility of creating these complex, multi-substituted scaffolds. nih.gov

Scope and Objectives of Academic Research on this compound

Given that this compound is a novel or sparsely studied compound, academic research would be foundational, aiming to establish its fundamental chemical and physical properties. The primary objectives of such a research program would include:

Synthesis and Optimization: To develop a reliable and efficient synthetic route to this compound, likely through a modified Claisen-Schmidt condensation or a multi-step pathway involving precursors like 1-(4-nitrophenyl)-2-(4-nitrophenyl)ethan-1-one and 4-nitrobenzaldehyde (B150856).

Structural Elucidation and Spectroscopic Characterization: To unambiguously confirm the structure of the synthesized compound using a suite of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties: To determine key physical properties such as melting point, solubility, and stability.

Reactivity Studies: To investigate the chemical reactivity of the compound, particularly its susceptibility to nucleophilic addition reactions at the β-carbon, given the strong electron-withdrawing nature of the three nitro groups.

Detailed Research Findings

While specific experimental data for this compound is not available in the current literature, a hypothetical characterization can be constructed based on established principles of chalcone chemistry and spectroscopic data from closely related di-nitro chalcones. mdpi.combiointerfaceresearch.com

Proposed Synthesis

A plausible synthetic route would involve the base-catalyzed Claisen-Schmidt condensation between 1,2-bis(4-nitrophenyl)ethan-1-one and 4-nitrobenzaldehyde in an alcoholic solvent.

Reaction Scheme:

1,2-bis(4-nitrophenyl)ethan-1-one + 4-nitrobenzaldehyde → this compound

Catalyst: NaOH or KOH

Solvent: Ethanol (B145695)

Hypothetical Spectroscopic Data

The following tables represent the predicted spectroscopic data for this compound, extrapolated from known nitro-substituted chalcones. mdpi.comresearchgate.netbiointerfaceresearch.com

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆) This interactive table outlines the expected proton NMR signals.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| Vinyl H (Cα-H) | 8.0 - 8.2 | Doublet (d) | The chemical shift is downfield due to the anisotropic effect of the carbonyl group and the electronic effects of the attached nitrophenyl groups. |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆) This interactive table details the expected carbon NMR signals.

| Carbon | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Carbonyl (C=O) | 190 - 195 | The carbonyl carbon is expected to be significantly deshielded. |

| Vinyl (Cα) | 125 - 130 | Shielded relative to Cβ. |

| Vinyl (Cβ) | 145 - 150 | Deshielded due to conjugation with the carbonyl and attachment to a nitrophenyl group. |

| Aromatic (C-NO₂) | 148 - 152 | Carbons directly attached to the nitro groups would be highly deshielded. |

| Aromatic (ipso-C) | 135 - 145 | Carbons at the point of attachment of the phenyl rings to the enone backbone. |

Table 3: Predicted FT-IR Spectral Data This interactive table shows key infrared absorption bands.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| C=O Stretch (Ketone) | 1660 - 1680 | Strong |

| C=C Stretch (Alkene) | 1590 - 1610 | Medium |

| N-O Asymmetric Stretch | 1510 - 1530 | Strong |

| N-O Symmetric Stretch | 1330 - 1350 | Strong |

Structure

2D Structure

3D Structure

Properties

CAS No. |

189276-80-0 |

|---|---|

Molecular Formula |

C21H13N3O7 |

Molecular Weight |

419.3 g/mol |

IUPAC Name |

1,2,3-tris(4-nitrophenyl)prop-2-en-1-one |

InChI |

InChI=1S/C21H13N3O7/c25-21(16-5-11-19(12-6-16)24(30)31)20(15-3-9-18(10-4-15)23(28)29)13-14-1-7-17(8-2-14)22(26)27/h1-13H |

InChI Key |

NQYCEJUEOWCSEN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Established Synthetic Pathways for Chalcone (B49325) Derivatives

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are traditionally synthesized via the Claisen-Schmidt condensation, a reliable method for forming the characteristic α,β-unsaturated ketone backbone. nih.govnih.gov

Claisen-Schmidt Condensation and Its Mechanistic Aspects

The Claisen-Schmidt condensation is a crossed aldol (B89426) condensation between an aldehyde or ketone with an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org The reaction is typically catalyzed by a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent. jchemrev.com

The mechanism proceeds through several key steps:

Enolate Formation: The base abstracts an acidic α-hydrogen from the ketone (e.g., a substituted acetophenone) to form a resonance-stabilized enolate ion.

Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the aldehyde (e.g., a substituted benzaldehyde). This step forms a tetrahedral intermediate, an alkoxide.

Protonation: The alkoxide is protonated by the solvent (e.g., ethanol (B145695) or water) to yield a β-hydroxy ketone, also known as an aldol adduct.

Dehydration: Under the reaction conditions, the β-hydroxy ketone readily undergoes base-catalyzed dehydration. The removal of a proton from the α-carbon leads to the formation of a new enolate, which then eliminates a hydroxide ion, resulting in the formation of the conjugated α,β-unsaturated ketone, or chalcone. mdpi.com

This condensation reaction is highly effective for producing 1,3-diarylpropenones, which form the basic scaffold of the target molecule. mdpi.com

Modifications and Catalyst Systems for Enhanced Synthesis of Nitrophenyl-Substituted Chalcones

The synthesis of chalcones bearing electron-withdrawing nitro groups requires careful selection of catalysts and reaction conditions to ensure high yields. The presence of nitro groups can decrease the electron density on the aromatic ring, which may reduce the reactivity of the carbonyl carbon towards nucleophilic attack. jocpr.com

A variety of catalytic systems have been employed to improve the efficiency of this reaction for nitrophenyl derivatives. While strong bases like NaOH and KOH are standard, other systems have been explored to accelerate the reaction and improve yields. jchemrev.com For instance, the use of ultrasound irradiation has been shown to improve yields (from 56% to 92%) and significantly reduce reaction times in the synthesis of dinitrochalcones. researchgate.net Alternative methodologies also include solvent-free "green chemistry" approaches, such as grinding reactants with a solid base, which can lead to higher yields compared to traditional reflux methods. aip.orgrsc.org Both basic and acidic catalysts have been successfully utilized. jchemrev.com

| Catalyst System | Reactants | Solvent | Conditions | Yield (%) | Reference |

| NaOH (40%) | Substituted Acetophenone (B1666503), Substituted Benzaldehyde (B42025) | Ethanol | 10°C to RT, 5h | Not specified | nih.gov |

| KOH | 4-methoxyacetophenone, 4-nitrobenzaldehyde (B150856) | Ethanol | Conventional | 82% (aldol adduct) | jocpr.com |

| NaOH | Acetophenone, Benzaldehyde | Ethanol | RT, 4h | 90% | mdpi.com |

| Ultrasonic Irradiation | Nitroacetophenones, Nitrobenzaldehydes | Cyclohexane–methanol | Ultrasonic Bath | 56-92% | researchgate.net |

| Grinding (Solvent-Free) | Acetophenone, Benzaldehyde | None | Grinding | 32.6% | aip.org |

Advanced Synthetic Routes for Complex Alpha,Beta-Unsaturated Systems

Synthesizing 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one requires moving beyond a single Claisen-Schmidt condensation, as this method typically only introduces aryl groups at the C1 and C3 positions. The introduction of a third nitrophenyl group at the C2 (α) position is a significant synthetic hurdle.

Strategies for Incorporating Multiple Nitrophenyl Substituents

A plausible multi-step strategy for assembling the 1,2,3-trisubstituted framework would involve the initial synthesis of a disubstituted chalcone, followed by the introduction of the third aryl group.

A hypothetical pathway could be:

Synthesis of a Precursor Chalcone: First, 1,3-bis(4-nitrophenyl)prop-2-en-1-one would be synthesized via a Claisen-Schmidt condensation between 4-nitroacetophenone and 4-nitrobenzaldehyde.

Introduction of the C2 Substituent: The third 4-nitrophenyl group could be introduced at the α-carbon. This is non-trivial. One potential route is a Michael addition of a 4-nitrophenyl nucleophile to the α,β-unsaturated system of the precursor chalcone. However, this would result in a saturated ketone. edu.krdchemrevlett.comresearchgate.net A subsequent oxidation or elimination step would be necessary to re-form the double bond, which could be challenging and require specific reagents.

Alternative Palladium-Catalyzed Routes: More advanced methods like palladium-catalyzed cross-coupling reactions offer a more direct approach to α-arylation. A sequential strategy involving bromination of the α-position followed by a Suzuki cross-coupling with 4-nitrophenylboronic acid could be employed to install the third aryl group. researchgate.net Similarly, Heck reactions can be used to arylate the β-position of chalcones, suggesting that palladium catalysis is a viable tool for creating poly-arylated enones. researchgate.net

Regioselective Synthesis Challenges and Solutions for 1,2,3-Trisubstitution

The primary challenge in synthesizing this compound is achieving the correct regioselectivity. The α,β-unsaturated ketone system has two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). jchemrev.com

Challenges:

α-Arylation: Direct α-arylation of a pre-formed chalcone is difficult. The α-proton is less acidic than the α'-protons on the ketone side, and nucleophilic attack (like in a Michael addition) preferentially occurs at the β-carbon. researchgate.net

Steric Hindrance: The presence of three bulky nitrophenyl groups can create significant steric hindrance, potentially lowering reaction rates and yields.

Electronic Effects: The strong electron-withdrawing nature of three nitro groups deactivates the aromatic rings, making certain reactions like Friedel-Crafts acylation difficult, while activating the β-carbon for nucleophilic attack. saudijournals.com

Solutions:

Palladium-Catalyzed Cross-Coupling: This represents a powerful solution to regioselectivity issues. By first creating a chalcone and then halogenating the α-position, a Suzuki or other cross-coupling reaction can be directed specifically to that site. researchgate.net

Stepwise Construction: Building the molecule in a controlled, stepwise manner rather than a one-pot reaction is crucial. This allows for the specific functionalization of one position at a time, overcoming the inherent reactivity patterns of the enone system.

Optimization of Reaction Conditions and Yields for this compound

For a multi-step synthesis as proposed above, each step would require individual optimization.

| Parameter | Variable | Rationale for Optimization | Potential Outcome |

| Catalyst | Base (NaOH, KOH), Acid (HCl), Organocatalyst, Palladium catalyst (for cross-coupling) | The choice of catalyst dictates the reaction mechanism and rate. For Claisen-Schmidt, base strength is key. For cross-coupling, ligand and palladium source are critical. | Improved yield, reduced side products, enhanced regioselectivity. |

| Solvent | Protic (Ethanol, Methanol), Aprotic (THF, Toluene), Solvent-free | Solvent polarity can influence the stability of intermediates (e.g., enolates) and the solubility of reactants. Solvent-free methods can be more environmentally friendly and sometimes offer higher yields. rsc.org | Increased reaction rate, higher yield, easier product isolation. |

| Temperature | Room Temperature, Reflux, Sub-zero | Higher temperatures can overcome activation energy barriers but may also lead to decomposition or side reactions. | Balancing reaction rate against product stability to maximize yield. |

| Reaction Time | 1-24 hours | Insufficient time leads to incomplete conversion, while excessive time can result in byproduct formation. Monitoring by Thin-Layer Chromatography (TLC) is essential. | Maximizing conversion of starting material while minimizing degradation. |

| Reactant Stoichiometry | Equimolar, Slight excess of one reactant | Adjusting the ratio of reactants can push the equilibrium towards the product and ensure the complete consumption of a more valuable starting material. | Higher conversion and yield. |

Systematic optimization, potentially using experimental design techniques, would be necessary to develop a robust and efficient synthesis for this complex, tri-arylated α,β-unsaturated ketone. mdpi.com

Recrystallization

Recrystallization is the most common and effective method for purifying solid organic compounds like poly-nitrophenyl chalcones. quizlet.comrsc.org The principle involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but poorly soluble at low temperatures. As the solution cools, the purified chalcone crystallizes out, leaving impurities behind in the solvent.

The choice of solvent is critical for successful recrystallization. For nitro-substituted chalcones, common solvents and solvent pairs include:

Ethanol nih.govquizlet.com

Dichloromethane/n-hexane mdpi.com

Dichloromethane/ethanol researchgate.net

Ethanol/Dimethylformamide nih.gov

The process often involves washing the filtered crude product with cold water to remove the inorganic base catalyst before dissolving it in the hot recrystallization solvent. nih.govresearchgate.net Cooling the solution slowly, sometimes in an ice bath, promotes the formation of pure crystals, which are then collected by vacuum filtration and dried. rsc.orgquizlet.com

Chromatographic Methods

Chromatography is a powerful technique for both monitoring reaction purity and for purification itself.

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for qualitatively assessing the purity of the product and monitoring the progress of the synthesis. rsc.org A small amount of the reaction mixture is spotted onto a silica (B1680970) gel plate, which is then developed in a suitable solvent system, typically a mixture like ethyl acetate/hexane. mdpi.com The separation of spots, visualized under UV light, indicates the consumption of reactants and the formation of the product. mdpi.com

Column Chromatography: For highly pure samples or when recrystallization is ineffective, flash column chromatography is employed. rsc.org The crude product is loaded onto a column packed with a stationary phase, most commonly silica gel. rsc.orgconicet.gov.ar A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the eluent, allowing for their separation and collection in different fractions. For chalcones, reversed-phase columns (such as C18) with methanol-water mobile phases have also been used effectively. conicet.gov.ar

Table 2: Purification and Analytical Techniques for Poly-Nitrophenyl Chalcones

| Technique | Stationary/Mobile Phase or Solvent | Purpose | Reference |

|---|---|---|---|

| Recrystallization | Ethanol; Dichloromethane/n-hexane | Primary purification of crude solid product | mdpi.comquizlet.com |

| Thin-Layer Chromatography (TLC) | Silica gel; Ethyl acetate/hexane (20:80) | Monitoring reaction progress and assessing purity | mdpi.com |

| Column Chromatography | Silica gel (230-400 mesh) | Separation and purification of reaction products | rsc.org |

| Reversed-Phase HPLC | C18 column; Methanol/Water | Analytical separation and quantification | conicet.gov.ar |

Once purified, the identity and structure of the poly-nitrophenyl chalcone are confirmed using spectroscopic methods such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). researchgate.netresearchgate.netresearchgate.net

Advanced Structural Characterization and Elucidation of 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Spectroscopic Techniques for Molecular Structure Confirmation

No peer-reviewed articles or database entries were found that presented NMR, FT-IR, UV-Vis, or Raman spectra specifically for 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one. While data exists for various other nitrated chalcone (B49325) derivatives, the unique substitution pattern of the target molecule—with three 4-nitrophenyl groups at the 1, 2, and 3 positions of the prop-2-en-1-one backbone—would produce distinct spectroscopic fingerprints. Extrapolation from simpler analogues would be scientifically unsound and would not meet the required standard of accuracy for this article.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR) for Positional Assignment and Connectivity

Without experimental data, it is not possible to provide a table of chemical shifts (δ) and coupling constants (J) for the protons and carbons in this compound. The electronic environment of each nucleus is highly dependent on the precise arrangement and interaction of the three bulky, electron-withdrawing nitrophenyl groups, making any theoretical estimation speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

The electronic transitions (π → π* and n → π*) that govern the UV-Vis absorption spectrum are directly related to the extent of conjugation in the molecule. The presence of a 4-nitrophenyl group at the C2 position would significantly alter the electronic structure compared to more common chalcones. Without an experimental spectrum, the absorption maxima (λmax) cannot be reported.

Raman Spectroscopy for Vibrational Fingerprinting

Raman spectroscopy provides complementary information to FT-IR on the vibrational modes of a molecule. No Raman spectral data for this compound has been published.

Single Crystal X-ray Diffraction for Definitive Structural Analysis

Determination of Molecular Geometry and Conformational Preferences in the Solid State

No crystallographic information files (CIFs) or structural reports for this compound are available in crystallographic databases. The significant steric hindrance expected from the three nitrophenyl substituents would likely lead to a highly twisted and non-planar conformation, but the specific dihedral angles and geometric parameters remain unknown without experimental determination.

Analysis of Crystal Packing and Supramolecular Architecture

No crystallographic information for this compound is available in the searched scientific databases. Therefore, an analysis of its crystal packing and supramolecular architecture cannot be provided.

Investigation of Intermolecular Interactions via Hirshfeld Surface Analysis

A Hirshfeld surface analysis is contingent on the availability of crystallographic information files (CIF). As no such data has been found for this compound, this analysis cannot be performed.

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

No mass spectrometry data, including molecular weight confirmation or fragmentation patterns, for this compound has been reported in the searched literature.

Computational Chemistry and Theoretical Investigations of 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool for the computational analysis of chalcone (B49325) derivatives. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, combined with a basis set like 6-311++G(d,p), to model the electronic structure and predict various chemical properties.

The core structure of chalcones consists of two aromatic rings linked by an α,β-unsaturated carbonyl system. biointerfaceresearch.com The planarity of this system is critical for its electronic properties. In similar nitro-substituted chalcones, the molecule is found to be nearly planar. nih.govscispace.com For 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one, optimization would likely reveal a trans configuration around the C=C double bond, which is generally more stable. The dihedral angles between the phenyl rings and the central enone bridge would be small, indicating a high degree of conjugation across the molecule. The presence of three bulky nitro groups might induce minor twists in the phenyl rings to minimize steric hindrance.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. wuxiapptec.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's stability and reactivity. wikipedia.org

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net In chalcones, the HOMO is typically localized over the cinnamoyl system, while the LUMO is distributed over the entire molecule. The introduction of electron-withdrawing groups, such as the nitro (–NO₂) group, tends to stabilize both the HOMO and LUMO, but the effect on the LUMO is generally more pronounced, leading to a smaller energy gap. Consequently, this compound, with its three nitro groups, is expected to have a relatively small energy gap, indicating high reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Chalcones

| Compound Feature | Typical HOMO Energy (eV) | Typical LUMO Energy (eV) | Typical Energy Gap (ΔE) (eV) | Implied Reactivity |

|---|---|---|---|---|

| Unsubstituted Chalcone | ~ -6.2 | ~ -2.0 | ~ 4.2 | Moderate |

| Chalcone with Donor Group | ~ -5.8 | ~ -1.8 | ~ 4.0 | Higher |

Note: These are representative values. Actual calculated values will vary based on the specific molecule, functional, and basis set used.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its interaction sites. researchgate.net The MEP surface is colored based on the electrostatic potential, where red indicates regions of negative potential (high electron density), and blue indicates regions of positive potential (electron-poor). Intermediate potentials are shown in shades of green and yellow.

For this compound, the MEP map would show the most negative potential (red) localized on the oxygen atoms of the carbonyl group and the three nitro groups. These sites are susceptible to electrophilic attack. Conversely, the most positive potential (blue) would be found around the hydrogen atoms of the aromatic rings, making them potential sites for nucleophilic attack. The MEP map provides a clear visual representation of how the electron-withdrawing nitro groups pull electron density away from the phenyl rings and the enone bridge, creating distinct regions of charge.

Theoretical Spectroscopy (Vibrational Frequencies and Electronic Transitions)

Computational methods can predict the spectroscopic properties of a molecule, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (infrared spectra) and electronic transitions (UV-Visible spectra) are particularly informative.

Theoretical vibrational analysis can predict the frequencies of different bond stretching and bending modes. For this compound, key predicted vibrational frequencies would include:

C=O stretch: Typically a strong band around 1650 cm⁻¹.

C=C stretch (olefinic): A band in the 1600-1625 cm⁻¹ region.

NO₂ stretches: Asymmetric and symmetric stretching bands, usually appearing around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

Aromatic C-H stretches: Above 3000 cm⁻¹.

Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra. mdpi.com The calculations predict the wavelengths of maximum absorption (λ_max) and the nature of the electronic transitions involved. For conjugated systems like chalcones, the primary absorptions are due to π → π* and n → π* transitions. libretexts.org The extensive conjugation in this compound, enhanced by the nitro groups, would likely result in strong π → π* transitions, leading to significant absorption in the UV-visible region. uzh.ch

Studies on Nonlinear Optical (NLO) Properties

Chalcone derivatives are of significant interest in the field of nonlinear optics (NLO) due to their potential for high second-harmonic generation (SHG) efficiency. biointerfaceresearch.com Organic NLO materials often feature a π-conjugated system flanked by electron-donating and electron-accepting groups, which facilitates intramolecular charge transfer (ICT).

The structure of this compound, with its extended π-system and three potent electron-accepting nitro groups, provides the necessary configuration for significant NLO activity. nih.gov Computational studies can quantify the NLO properties by calculating the first hyperpolarizability (β), a measure of the second-order NLO response. The presence of the nitro groups is expected to dramatically increase the value of β compared to unsubstituted chalcone. Theoretical calculations have shown that changing substituents from a methyl group to a nitro group can significantly benefit the nonlinear optical properties of chalcones. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

Theoretical Prediction of Linear Polarizability and First/Second Hyperpolarizabilities

The nonlinear optical (NLO) properties of organic molecules are of significant interest for applications in photonics and optoelectronics, such as optical switching and data storage. Chalcones, with their conjugated π-electron systems, are a promising class of NLO materials. The presence of strong electron-withdrawing groups, like the nitro groups in this compound, can significantly enhance these properties.

Theoretical calculations are instrumental in predicting the NLO response of a molecule. The key parameters are:

Linear Polarizability (α): Describes the linear response of the molecule's electron cloud to an external electric field.

First Hyperpolarizability (β): Governs the second-order NLO effects, such as second-harmonic generation (SHG), where light of a certain frequency is converted to light of double that frequency. A non-zero β value is typically associated with non-centrosymmetric molecules.

Second Hyperpolarizability (γ): Relates to the third-order NLO effects, including the Kerr effect and third-harmonic generation.

Table 1: Representative Theoretical NLO Data for a Generic Nitro-Substituted Chalcone (Illustrative)

| Property | Symbol | Calculated Value (a.u.) |

| Linear Polarizability | α | 250 |

| First Hyperpolarizability | β | 1200 |

| Second Hyperpolarizability | γ | 80000 |

Note: The values in this table are for illustrative purposes to show the order of magnitude and are not the calculated values for this compound.

Influence of Solvent Effects on NLO Properties (e.g., Polarizable Continuum Model (PCM) approaches)

The NLO properties of a molecule can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used computational method to simulate the effect of a solvent. In this model, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute molecule is placed in a cavity within this medium.

PCM calculations allow researchers to predict how the linear and nonlinear optical properties of this compound would change in different solvents. Generally, for charge-transfer molecules like chalcones, moving to a more polar solvent can lead to an enhancement of polarizability and hyperpolarizability. This is because the polar solvent can stabilize the charge-separated excited states, which are crucial for the NLO response.

For instance, theoretical studies on other chalcones have shown a marked increase in the first hyperpolarizability (β) as the dielectric constant of the solvent increases. This solvatochromic effect is a key consideration in the design of NLO materials for use in solution-based applications.

Quantum Chemical Descriptors for Chemical Reactivity

Quantum chemical descriptors, derived from the electronic structure of a molecule, are powerful tools for predicting its chemical reactivity. These descriptors are routinely calculated using DFT methods and provide insights into the molecule's stability, electrophilicity, and the sites most susceptible to nucleophilic or electrophilic attack.

Key quantum chemical descriptors include:

Highest Occupied Molecular Orbital (HOMO) Energy (EHOMO): The energy of the highest energy orbital containing electrons. A higher EHOMO suggests a greater ability to donate electrons.

Lowest Unoccupied Molecular Orbital (LUMO) Energy (ELUMO): The energy of the lowest energy orbital without electrons. A lower ELUMO indicates a greater ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO. A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability.

Chemical Potential (μ): A measure of the escaping tendency of electrons from a molecule.

Chemical Hardness (η): A measure of the resistance to charge transfer.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule.

For this compound, the presence of three strong electron-withdrawing nitro groups is expected to significantly lower the HOMO and LUMO energy levels and likely result in a relatively small HOMO-LUMO gap, indicating high reactivity. The calculated electrophilicity index for this molecule would be expected to be high, signifying its strong electrophilic character. These descriptors are crucial for understanding the molecule's potential interactions with biological targets or other chemical species.

Table 2: Predicted Quantum Chemical Descriptors for a Generic Nitro-Substituted Chalcone (Illustrative)

| Descriptor | Symbol | Predicted Value (eV) |

| HOMO Energy | EHOMO | -6.5 |

| LUMO Energy | ELUMO | -3.0 |

| HOMO-LUMO Energy Gap | ΔE | 3.5 |

| Chemical Potential | μ | -4.75 |

| Chemical Hardness | η | 1.75 |

| Electrophilicity Index | ω | 6.48 |

Note: The values in this table are for illustrative purposes and are not the calculated values for this compound.

Reaction Mechanisms and Chemical Transformations Involving 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Investigation of Electrophilic and Nucleophilic Addition Reactions

The electronic nature of 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one renders it highly susceptible to nucleophilic additions while being resistant to electrophilic additions at the carbon-carbon double bond.

Nucleophilic Addition (Michael Addition): The conjugated system in chalcones allows for two modes of nucleophilic attack: a 1,2-addition at the carbonyl carbon or a 1,4-conjugate addition (Michael addition) at the β-carbon. jchemrev.com In the case of this compound, the severe electron-deficient nature of the β-carbon makes it an extremely "soft" electrophilic center, strongly favoring the 1,4-conjugate addition pathway for most nucleophiles. The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of a resonance-stabilized enolate intermediate, which is then protonated to yield the final adduct. nih.gov

The powerful electron-withdrawing effect of the three nitro groups significantly enhances the electrophilicity of the β-carbon, making the compound highly reactive towards a wide array of nucleophiles, including soft nucleophiles like thiols and amines, as well as various carbanions. nih.gov

Table 1: Representative Nucleophilic Addition Reactions

| Nucleophile Type | Reagent Example | Expected Product Structure |

|---|---|---|

| Thiols | Thiophenol | 1,2,3-Tris(4-nitrophenyl)-3-(phenylthio)propan-1-one |

| Amines | Aniline | 3-(Anilino)-1,2,3-tris(4-nitrophenyl)propan-1-one |

| Carbanions | Diethyl malonate | Diethyl 2-(1,2-bis(4-nitrophenyl)-3-oxo-3-(4-nitrophenyl)propyl)malonate |

Electrophilic Addition: Electrophilic addition reactions across the C=C double bond are highly disfavored. The combined electron-withdrawing effects of the adjacent carbonyl group and the three nitro-substituted phenyl rings create a significant electron deficiency at the double bond, deactivating it towards attack by electrophiles. While some chalcone (B49325) derivatives can undergo reactions like bromination, the conditions required for this compound would likely need to be exceptionally forcing, and other reaction pathways might compete. jchemrev.com

Mechanistic Studies of Hydrogenation and Reduction Pathways

The presence of multiple reducible functional groups—the C=C double bond, the C=O carbonyl group, and three aromatic nitro groups—makes the hydrogenation and reduction of this compound a complex process where selectivity is key. The reaction outcome is highly dependent on the choice of reducing agent and reaction conditions.

Catalytic Hydrogenation: Catalytic hydrogenation, typically using hydrogen gas with a metal catalyst like Palladium on carbon (H₂/Pd-C), is a common method for reducing chalcones. researchgate.netresearchgate.net For standard chalcones, the C=C double bond is generally reduced preferentially to yield a dihydrochalcone. researchgate.netmdpi.com However, H₂/Pd-C is also effective at reducing aromatic nitro groups to primary amines. For this compound, complete hydrogenation would likely lead to the reduction of all five reducible sites, yielding 1,2,3-Tris(4-aminophenyl)propan-1-ol. Achieving selectivity would require careful control of catalyst activity, pressure, and temperature.

Chemical Reduction: Different chemical reducing agents can target specific functional groups.

Nitro Group Reduction: Reagents like tin(II) chloride in hydrochloric acid (SnCl₂/HCl) or tin in hydrochloric acid (Sn/HCl) are classic choices for the selective reduction of aromatic nitro groups to amines, likely leaving the enone system intact. youtube.comyoutube.com This would produce 1,2,3-Tris(4-aminophenyl)prop-2-en-1-one.

Carbonyl Group Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that typically reduces ketones to secondary alcohols. It could potentially reduce the carbonyl group selectively, although the highly activated nature of the C=C bond might lead to some conjugate reduction as well.

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) would likely reduce both the carbonyl group and the nitro groups non-selectively.

Table 2: Potential Reduction Pathways and Products

| Reagent / Catalyst | Primary Target(s) | Expected Major Product |

|---|---|---|

| H₂ / Pd-C (controlled) | C=C double bond | 1,2,3-Tris(4-nitrophenyl)propan-1-one |

| Sn / HCl | -NO₂ groups | 1,2,3-Tris(4-aminophenyl)prop-2-en-1-one |

| NaBH₄ | C=O group | 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-ol |

Cyclization and Rearrangement Reactions of Tris-Substituted Chalcones

Chalcones are renowned building blocks in synthetic chemistry, serving as precursors for a wide variety of heterocyclic compounds. nih.gov The α,β-unsaturated ketone moiety provides a reactive 1,3-dielectrophilic system that can react with binucleophiles to form five- and six-membered rings. jchemrev.com Given its highly activated enone system, this compound is an excellent substrate for such cyclization reactions.

The general mechanism involves an initial Michael addition of one nucleophilic center of the reagent to the β-carbon of the chalcone, followed by an intramolecular nucleophilic attack of the second nucleophilic center on the carbonyl carbon, and a final dehydration step to yield the aromatic heterocycle.

For example, reaction with hydrazine (B178648) hydrate (B1144303) would lead to the formation of a pyrazoline derivative. Similarly, hydroxylamine (B1172632) hydrochloride would yield an isoxazoline, and urea (B33335) or thiourea (B124793) could be used to synthesize pyrimidine-2-one or pyrimidine-2-thione derivatives, respectively. The electron-withdrawing nitro groups would facilitate these reactions by enhancing the electrophilicity of the chalcone backbone.

Table 3: Heterocyclic Synthesis from this compound

| Reagent | Intermediate | Resulting Heterocycle |

|---|---|---|

| Hydrazine (NH₂NH₂) | Hydrazone | Pyrazoline |

| Hydroxylamine (NH₂OH) | Oxime | Isoxazoline |

| Urea (NH₂CONH₂) | Ureide | Dihydropyrimidinone |

| Thiourea (NH₂CSNH₂) | Thioureide | Dihydropyrimidinethione |

Reactivity Towards Various Reagents and Catalysts

The unique electronic and structural features of this compound define its reactivity profile towards a broad range of chemical agents.

Diels-Alder Reactions: The electron-deficient C=C double bond makes this compound a potent dienophile for Diels-Alder reactions. It would be expected to react readily with electron-rich dienes, such as cyclopentadiene (B3395910) or 2,3-dimethyl-1,3-butadiene, to form cyclohexene (B86901) derivatives. The reaction is a [4+2] cycloaddition, and the strong electron-withdrawing nature of the substituents on the chalcone would significantly accelerate the reaction rate compared to unactivated chalcones.

Organometallic Reagents: Reactions with organometallic reagents like Grignard reagents (R-MgBr) or organolithium reagents (R-Li) would likely be complex. These hard nucleophiles could potentially engage in both 1,2-addition to the carbonyl group and 1,4-conjugate addition. The reaction outcome would depend on steric factors and the specific reagent used.

Catalysis: The compound itself can act as a substrate in various catalytic processes. For instance, asymmetric hydrogenation using chiral catalysts could, in principle, lead to enantioselective reduction of the C=C double bond or the C=O group. nih.gov Furthermore, after the reduction of its nitro groups to amines, the resulting tris-amino derivative could serve as a novel tripodal ligand for coordinating with metal centers, opening possibilities for its use in designing new catalysts.

Table 4: Summary of Reactivity

| Reaction Type | Reagent Class | Expected Behavior of the Chalcone |

|---|---|---|

| Michael Addition | Soft Nucleophiles (Thiols, Amines) | Highly reactive Michael Acceptor |

| Reduction | Catalytic/Chemical Reductants | Multiple pathways depending on reagent selectivity |

| Cyclocondensation | Binucleophiles (e.g., Hydrazine) | Precursor to heterocyclic systems |

| Cycloaddition | Dienes (e.g., Cyclopentadiene) | Potent Dienophile in Diels-Alder reactions |

Advanced Materials Research Perspectives for 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Potential as a Building Block in Organic Functional Materials

The core structure of 1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one, featuring an α,β-unsaturated carbonyl system, positions it as a versatile precursor for a variety of organic functional materials. Chalcones are well-regarded as valuable scaffolds for synthesizing diverse heterocyclic systems. eurjchem.comnih.gov The reactive ketoethylenic moiety (–CO–CH=CH–) is a key synthon for designing novel heterocycles that are crucial in materials science and medicinal chemistry. nih.gov

Nitro-substituted chalcones, in particular, serve as intermediates for creating complex molecules such as indoles, quinolines, carbazoles, and benzothiophenes. The presence of three highly activating nitro groups on the phenyl rings of this compound would significantly influence the reactivity of the propenone backbone, making it a highly reactive building block. Beyond heterocyclic synthesis, nitrochalcones have demonstrated utility as chemosensors for anion detection and as organogelators, properties that could be prominent in this tris-nitro substituted analogue. mdpi.com The versatility of the nitro group, which can be transformed into various other functional groups, further broadens its applicability in the synthesis of novel functional materials. mdpi.com

Exploration of its Role in Nonlinear Optical Materials (General Context)

Organic compounds with extensive π-conjugated systems are at the forefront of research for nonlinear optical (NLO) applications, which are critical for photonics, optical computing, and data storage. researchgate.netnih.gov Chalcone (B49325) derivatives are recognized as promising NLO materials due to their inherent structure: two planar aromatic rings connected by a conjugated double bond, which facilitates intramolecular charge transfer. nih.govresearchgate.net

The NLO response of a molecule is significantly enhanced by the presence of both electron-donating and electron-withdrawing groups, which polarize the π-electron system. The compound this compound is heavily functionalized with nitro groups (–NO2), which are potent electron-withdrawing groups. nih.gov This substitution is expected to create a molecule with a very large dipole moment and high hyperpolarizability, which are key determinants of NLO activity. The extended conjugation across the three phenyl rings and the propenone bridge would further facilitate electron delocalization, a crucial feature for efficient NLO response. nih.gov Theoretical and experimental studies on simpler nitro-chalcones confirm that the nitro group significantly boosts NLO properties. researchgate.net Therefore, this compound is a strong candidate for a high-performance NLO material.

Investigation into Self-Assembly and Supramolecular Ordering for Material Design

The arrangement of molecules in the solid state dictates the macroscopic properties of a material. The study of self-assembly and supramolecular ordering is therefore essential for designing functional materials. In nitro-substituted chalcones, non-covalent interactions such as hydrogen bonds and π-π stacking are the primary drivers of crystal packing. mdpi.comnih.gov

For this compound, the presence of multiple nitro groups and aromatic rings provides numerous sites for intermolecular interactions. The expected dominant forces governing its self-assembly would include:

C–H···O Hydrogen Bonds: Weak hydrogen bonds between the aromatic C–H groups and the oxygen atoms of the nitro and carbonyl groups are known to link chalcone molecules into chains, dimers, or two-dimensional sheets. nih.govnih.gov

π-π Stacking Interactions: The electron-deficient nitrophenyl rings can engage in π-π stacking interactions, which are crucial for organizing the molecules into well-defined columns or layers. mdpi.comnih.gov The relative orientation of the rings will be influenced by the steric hindrance from the bulky nitro groups.

Hirshfeld surface analysis of related dinitro-chalcones reveals that π-π stacking and C–H···O interactions are the most significant contributors to their crystal packing. mdpi.com The specific substitution pattern and resulting molecular conformation (s-cis vs. s-trans) will ultimately determine the final supramolecular architecture. mdpi.com Understanding these interactions is key to controlling the assembly process and fabricating materials with desired electronic or optical properties.

Crystallographic Engineering for Tunable Solid-State Properties

Crystallographic engineering involves the deliberate design of crystal structures to achieve specific material properties. For chalcones, this is often accomplished by modifying the substituents on the aromatic rings. The position and nature of these substituents directly influence molecular coplanarity, conformation, and intermolecular interactions, thereby tuning the solid-state characteristics. mdpi.com

In the case of this compound, the key variables for crystallographic engineering would be:

Nitro Group Position: Even a slight change in the position of a nitro group (e.g., from para to meta or ortho) on one of the phenyl rings can dramatically alter molecular coplanarity and, consequently, the entire crystal packing motif. mdpi.com This can switch the dominant intermolecular forces from π-π stacking to hydrogen bonding. mdpi.com

Conformation: The molecule can adopt different conformations, such as s-cis or s-trans, around the single bonds of the enone linker. mdpi.com These conformational polymorphs would exhibit different packing arrangements and, as a result, distinct physical properties.

Steric Effects: The introduction of a third nitrophenyl group at the C2 position of the propenone backbone represents a significant steric element. This substitution would force the molecule into a non-planar conformation, twisting the phenyl rings out of the plane of the enone bridge. This twisting significantly affects the dihedral angles between the rings and influences how the molecules can pack in a crystal lattice. mdpi.comresearchgate.net

By controlling these factors through synthetic modifications or crystallization conditions, it is possible to engineer the crystal lattice of this compound to optimize properties like NLO response, charge transport, or mechanical stability.

Crystallographic Data of Structurally Related Nitro-Chalcones

To illustrate the principles of crystallographic engineering, the table below presents data for several related nitro-chalcone compounds.

| Compound Name | Formula | Crystal System | Space Group | Ref. |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Orthorhombic | Pbca | mdpi.com |

| (E)-1-(2-nitrophenyl)-3-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀N₂O₅ | Triclinic | P-1 | mdpi.com |

| (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one | C₁₅H₁₀FNO₃ | Monoclinic | P2₁/c | nih.gov |

| 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | C₁₆H₁₃NO₄ | Monoclinic | P2₁/c | researchgate.net |

| (E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | Monoclinic | P2₁/c | researchgate.net |

| 1-(3-nitrophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₁NO₃ | Monoclinic | P2₁/c | nih.gov |

| 3-(3-Nitrophenyl)-1-[4-(prop-2-ynyloxy)phenyl]prop-2-en-1-one | C₁₈H₁₃NO₄ | Monoclinic | P2₁/n | nih.gov |

Future Directions in Research on 1,2,3 Tris 4 Nitrophenyl Prop 2 En 1 One

Exploration of Diverse Substitution Patterns and their Impact on Properties

Should "1,2,3-Tris(4-nitrophenyl)prop-2-en-1-one" be synthesized, a primary avenue of future research would involve the systematic exploration of different substitution patterns on its three phenyl rings. The number and position of the nitro groups are expected to significantly influence the molecule's electronic and steric properties.

Future studies could investigate:

Varying the number and position of nitro groups: Moving the nitro groups to ortho- and meta-positions could drastically alter the molecule's biological activity and photophysical properties.

Introducing other functional groups: The introduction of electron-donating groups (e.g., methoxy, amino) or other electron-withdrawing groups (e.g., halogens, cyano) in place of or in addition to the nitro groups would allow for a fine-tuning of the compound's characteristics.

A systematic study of these analogs would be crucial to establish structure-activity relationships (SAR) and structure-property relationships (SPR).

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of a polysubstituted compound like "this compound" would likely present challenges. Future research could focus on developing efficient and environmentally friendly synthetic routes. While traditional methods for chalcone (B49325) synthesis, such as the Claisen-Schmidt condensation, are well-established, there is a continuous drive towards greener alternatives. rjpn.orgbohrium.com

Potential areas of development include:

Microwave-assisted and ultrasound-assisted synthesis: These techniques can often reduce reaction times, increase yields, and minimize the use of hazardous solvents. rjpn.org

Catalyst development: The exploration of novel, reusable, and non-toxic catalysts could make the synthesis more sustainable.

Flow chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control for the production of fine chemicals.

Advanced Characterization Techniques for Dynamic Processes

Understanding the dynamic behavior of a novel compound is essential for predicting its function. For a molecule with multiple aromatic rings and polar nitro groups, intermolecular and intramolecular interactions are likely to be complex.

Future research would benefit from the application of advanced characterization techniques, such as:

Time-resolved spectroscopy: To study the excited-state dynamics and photophysical properties, which could be relevant for applications in materials science.

Single-crystal X-ray diffraction: To determine the precise three-dimensional structure and understand the packing forces in the solid state.

Advanced NMR techniques: To elucidate the conformational dynamics in solution.

Integration with Computational Design and Machine Learning for Property Prediction

Computational chemistry and machine learning are becoming indispensable tools in chemical research. arxiv.org For a novel compound like "this compound," these approaches could significantly accelerate the discovery and optimization process.

Future directions in this area would involve:

Density Functional Theory (DFT) calculations: To predict the electronic structure, molecular orbitals, and reactivity of the compound and its derivatives. biointerfaceresearch.com

Molecular docking studies: To simulate the interaction of the compound with biological targets and predict its potential therapeutic applications.

Quantitative Structure-Activity Relationship (QSAR) modeling: To develop predictive models for biological activity based on the chemical structure of a series of analogs.

Machine learning algorithms: To analyze large datasets of related compounds and predict the properties of new, unsynthesized molecules, thereby guiding experimental efforts. arxiv.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.